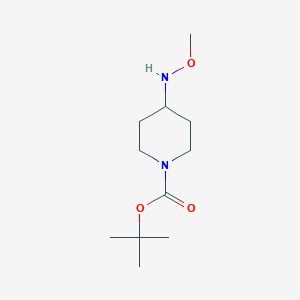

Tert-butyl 4-(methoxyamino)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(methoxyamino)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-7-5-9(6-8-13)12-15-4/h9,12H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMRUAWTVVALMHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(methoxyamino)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with methoxyamine. The reaction is usually carried out in the presence of a suitable solvent such as methanol or ethanol, and a catalyst may be used to facilitate the reaction. The reaction conditions often include moderate temperatures and stirring to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(methoxyamino)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The methoxyamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Tert-butyl 4-(methoxyamino)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.

Medicine: It serves as a precursor in the development of drugs targeting various diseases, including neurological disorders and cancers.

Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(methoxyamino)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The methoxyamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The piperidine ring structure provides a scaffold that can interact with various enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Groups

The following table highlights key structural differences and similarities between tert-butyl 4-(methoxyamino)piperidine-1-carboxylate and related piperidine-Boc derivatives:

Key Observations :

- Biological Activity: Indazolyl derivatives (e.g., from ) exhibit antiprotozoal activity, while the methoxyamino group’s role in bioactivity remains unexplored in the provided evidence .

- Synthetic Utility: The Boc group is universally employed for amine protection, but substituents like nitroanilino () or benzyloxy () dictate divergent downstream modifications .

Physicochemical and Spectral Data

- NMR Trends: tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate (): δ 1.44 (s, 9H, Boc CH3), 1.20–1.30 (m, alkyl chain) . Target Compound: Expected Boc signals at δ ~1.4 ppm and methoxyamino protons at δ ~3.3–3.5 ppm (OCH2) and ~2.8 ppm (NH2).

- Mass Spectrometry : HRMS data for similar compounds (e.g., [M+H]+ = 277.36 in ) align with theoretical values, ensuring structural validation .

Biological Activity

Tert-butyl 4-(methoxyamino)piperidine-1-carboxylate is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHNO

- CAS Number : 319427-79-7

- Molecular Weight : 214.31 g/mol

The compound features a piperidine ring substituted with a tert-butyl group, a methoxyamino group, and a carboxylate moiety, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The methoxyamino group may enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the piperidine ring provides structural rigidity essential for receptor modulation.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antinociceptive Activity : Studies have shown that it may possess pain-relieving properties, making it a candidate for analgesic drug development.

- Anti-inflammatory Effects : Preliminary data suggest it could inhibit inflammatory pathways, potentially useful in treating conditions like arthritis.

- Neuroprotective Properties : There is emerging evidence that it may protect neuronal cells from damage, indicating potential applications in neurodegenerative diseases.

In Vitro Studies

In vitro studies have demonstrated the compound's ability to modulate various cellular pathways. For instance:

- Cell Viability Assays : this compound showed significant effects on cell viability in human macrophages under inflammatory conditions. Concentration-dependent inhibition of IL-1β release was observed, suggesting its role as an anti-inflammatory agent .

| Concentration (µM) | IL-1β Release Inhibition (%) |

|---|---|

| 10 | 19.4 |

| 50 | 35.0 |

Case Studies

A notable study investigated the compound's effect on pyroptosis (a form of programmed cell death) in macrophages. The results indicated that at higher concentrations (50 µM), the compound significantly reduced pyroptotic cell death by approximately 35%, highlighting its potential therapeutic implications in inflammatory diseases .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Antinociceptive Activity | Anti-inflammatory Activity | Neuroprotective Activity |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| Tert-butyl 4-(methylamino)piperidine-1-carboxylate | Moderate | Yes | Limited |

| Tert-butyl 4-(ethylamino)piperidine-1-carboxylate | Limited | Moderate | No |

This table illustrates that while this compound shows promising activity across multiple domains, other derivatives exhibit varying degrees of effectiveness.

Q & A

Basic Research Questions

What are the standard synthetic routes for tert-butyl 4-(methoxyamino)piperidine-1-carboxylate, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves coupling tert-butyl piperidine carboxylate derivatives with methoxyamine precursors. Key steps include:

- Reagent Selection : Use coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in dichloromethane .

- Condition Optimization : Control temperature (room temperature to 50°C) and reaction time (6–24 hours) to maximize yield (typically 60–85%) and minimize by-products like unreacted amines .

- Purification : Column chromatography with silica gel and solvents (e.g., ethyl acetate/hexane mixtures) is standard.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.